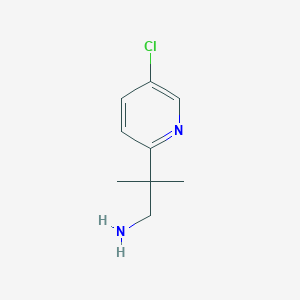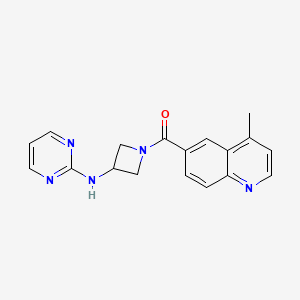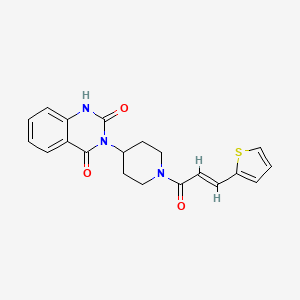
(E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mecanismo De Acción
(E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the signaling pathways that regulate the survival and proliferation of cancer cells. By inhibiting BTK, (E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione blocks the downstream signaling pathways that promote cancer cell growth and survival, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects
In addition to its anticancer effects, (E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione has also been shown to have immunomodulatory effects, including the inhibition of B-cell receptor signaling and the modulation of T-cell function. These effects may have implications for the treatment of autoimmune diseases and other immune-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione for lab experiments is its high selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. However, one limitation of (E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is its relatively low solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the development and application of (E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione. One direction is the evaluation of (E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione in combination with other anticancer agents, with the goal of enhancing its efficacy and reducing the risk of drug resistance. Another direction is the exploration of (E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione as a potential treatment for autoimmune diseases and other immune-related disorders. Finally, the development of more potent and selective BTK inhibitors based on the structure of (E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione may lead to the discovery of new therapeutic agents for the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of (E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione involves several steps, including the reaction of 4-piperidone with 2-chloro-4-nitrobenzoic acid, followed by reduction of the resulting nitro compound to the corresponding amine. The amine is then reacted with 3-(thiophen-2-yl)acryloyl chloride to form the key intermediate, which is subsequently cyclized with phosgene to yield (E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione. The overall yield of this synthesis method is approximately 15%.
Aplicaciones Científicas De Investigación
(E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In these studies, (E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and enhance the efficacy of other anticancer agents. (E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicities observed at therapeutic doses.
Propiedades
IUPAC Name |
3-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c24-18(8-7-15-4-3-13-27-15)22-11-9-14(10-12-22)23-19(25)16-5-1-2-6-17(16)21-20(23)26/h1-8,13-14H,9-12H2,(H,21,26)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIIWMFUGPPYRM-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)C=CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)/C=C/C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

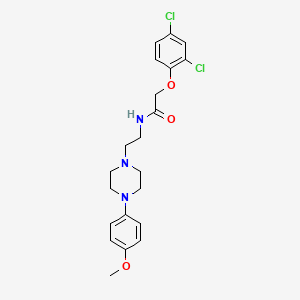
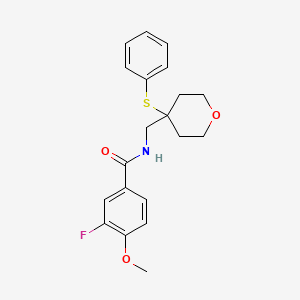
![Ethyl 4-([1,1'-biphenyl]-4-yl)-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B2458504.png)
![Ethyl 4-[7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]piperazine-1-carboxylate](/img/structure/B2458505.png)


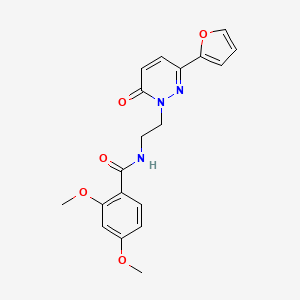
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2458513.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(N-cyclopropylsulfamoyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2458518.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2458519.png)

